molecular formula C21H19NO2 B267110 N-[4-(2-phenylethoxy)phenyl]benzamide

N-[4-(2-phenylethoxy)phenyl]benzamide

Cat. No. B267110
M. Wt: 317.4 g/mol
InChI Key: JQXSVIYADBZFIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2-phenylethoxy)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as GW6471 and is a selective peroxisome proliferator-activated receptor α (PPARα) antagonist. PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and energy homeostasis. Thus, GW6471 has been extensively studied for its ability to modulate these processes.

Mechanism of Action

GW6471 is a selective PPARα antagonist, meaning that it binds to and inhibits the activity of PPARα. PPARα plays a crucial role in the regulation of lipid metabolism and energy homeostasis. By inhibiting PPARα, GW6471 can modulate these processes, leading to potential therapeutic benefits.
Biochemical and Physiological Effects:
Studies have shown that GW6471 can reduce triglyceride and cholesterol levels in animal models, making it a potential treatment for dyslipidemia. Additionally, GW6471 has been shown to have anti-inflammatory and anti-tumor properties. These effects are thought to be mediated by the modulation of PPARα activity.

Advantages and Limitations for Lab Experiments

The primary advantage of using GW6471 in lab experiments is its selectivity for PPARα. This allows researchers to specifically target this receptor and study its effects. Additionally, GW6471 has been extensively studied, and its synthesis has been optimized to produce high yields of the compound.
One limitation of using GW6471 in lab experiments is its potential for off-target effects. While it is selective for PPARα, it may still interact with other receptors or proteins, leading to unintended effects. Additionally, the use of GW6471 in animal models may not accurately reflect its effects in humans.

Future Directions

There are several potential future directions for research on GW6471. One area of interest is its potential as a treatment for dyslipidemia. Further studies are needed to determine its efficacy and safety in humans. Additionally, GW6471 has been studied for its potential anti-inflammatory and anti-tumor properties. Further research is needed to determine its potential in these areas.
Another potential future direction is the development of more selective PPARα antagonists. While GW6471 is selective for PPARα, it may still interact with other receptors or proteins. Developing more selective compounds could lead to more targeted therapies with fewer off-target effects.
Conclusion:
N-[4-(2-phenylethoxy)phenyl]benzamide, or GW6471, is a selective PPARα antagonist that has gained significant attention in scientific research. Its potential therapeutic applications in dyslipidemia, inflammation, and cancer make it an exciting area of study. While there are limitations to its use in lab experiments, its selectivity for PPARα and optimized synthesis make it a valuable tool for researchers. Future research on GW6471 and other PPARα antagonists could lead to new treatments for a variety of diseases.

Synthesis Methods

The synthesis of N-[4-(2-phenylethoxy)phenyl]benzamide involves a multi-step process. The first step involves the synthesis of 4-(2-phenylethoxy)benzaldehyde, which is then reacted with aniline to form N-[4-(2-phenylethoxy)phenyl]benzamide. This process has been optimized to produce high yields of the compound.

Scientific Research Applications

GW6471 has been studied extensively for its potential therapeutic applications. One of the primary areas of research has been its ability to modulate lipid metabolism. Studies have shown that GW6471 can reduce triglyceride and cholesterol levels, making it a potential treatment for dyslipidemia. Additionally, GW6471 has been studied for its potential anti-inflammatory and anti-tumor properties.

properties

Product Name

N-[4-(2-phenylethoxy)phenyl]benzamide

Molecular Formula

C21H19NO2

Molecular Weight

317.4 g/mol

IUPAC Name

N-[4-(2-phenylethoxy)phenyl]benzamide

InChI

InChI=1S/C21H19NO2/c23-21(18-9-5-2-6-10-18)22-19-11-13-20(14-12-19)24-16-15-17-7-3-1-4-8-17/h1-14H,15-16H2,(H,22,23)

InChI Key

JQXSVIYADBZFIN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCOC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.